molecular formula C16H11F3N4S B12032603 5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032603
M. Wt: 348.3 g/mol
InChI Key: UAQXKCYELPNUHJ-KEBDBYFISA-N
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Description

5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

The synthesis of 5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 5-phenyl-4-amino-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of cell growth or the induction of cell death in cancer cells. The exact molecular pathways involved may vary depending on the specific biological target and the context of its application .

Comparison with Similar Compounds

5-Phenyl-4-((4-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H11F3N4S

Molecular Weight

348.3 g/mol

IUPAC Name

3-phenyl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11F3N4S/c17-16(18,19)13-8-6-11(7-9-13)10-20-23-14(21-22-15(23)24)12-4-2-1-3-5-12/h1-10H,(H,22,24)/b20-10+

InChI Key

UAQXKCYELPNUHJ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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